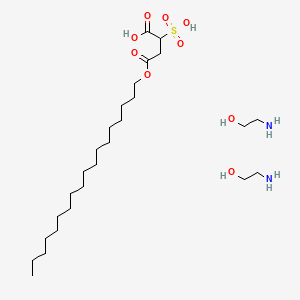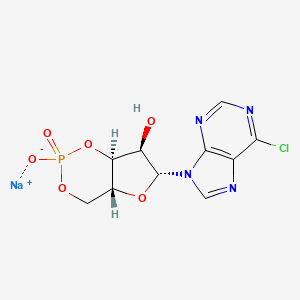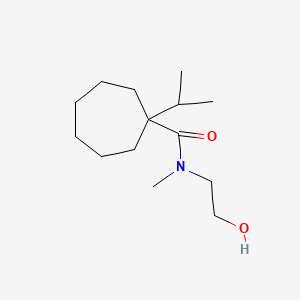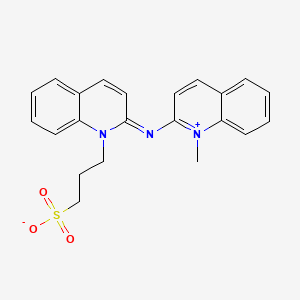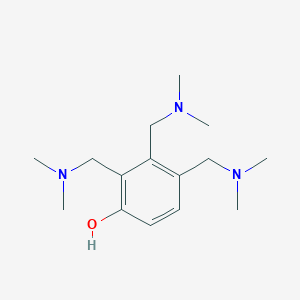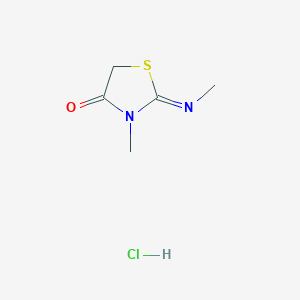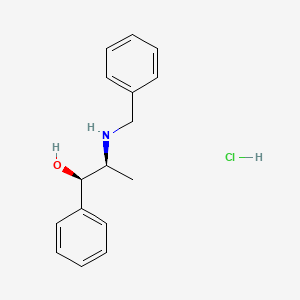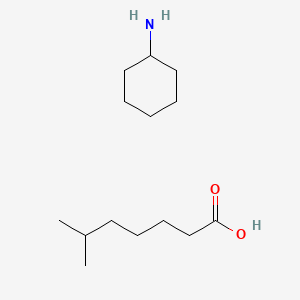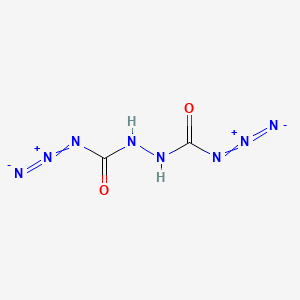
Hydrazine Dicarbonic Acid Diazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine Dicarbonic Acid Diazide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of hydrazine and azide functional groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine Dicarbonic Acid Diazide typically involves the reaction of hydrazine with dicarbonic acid derivatives under controlled conditions. One common method includes the use of dinitrogen tetroxide as a nitrosonium ion source, which reacts with hydrazine to form the corresponding azide . This reaction is usually carried out at low temperatures (−20 to −40°C) in acetonitrile to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
Hydrazine Dicarbonic Acid Diazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dinitrogen tetroxide for azide formation, and various reducing agents for converting azides to amines . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions typically produce amines.
科学的研究の応用
Hydrazine Dicarbonic Acid Diazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various azide-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Hydrazine Dicarbonic Acid Diazide involves its reactivity with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.
類似化合物との比較
Hydrazine Dicarbonic Acid Diazide can be compared with other similar compounds, such as:
Hydrazine Carboxylic Acid Ethyl Ester: Another hydrazine derivative with different functional groups and reactivity.
Hydrazine Carboxylic Acid Tert-Butyl Ester: Similar to the ethyl ester but with a tert-butyl group, affecting its solubility and reactivity.
This compound stands out due to its unique combination of hydrazine and azide groups, making it a versatile compound for various chemical and biological applications.
特性
CAS番号 |
67880-17-5 |
|---|---|
分子式 |
C2H2N8O2 |
分子量 |
170.09 g/mol |
IUPAC名 |
1-(carbonazidoylamino)-3-diazourea |
InChI |
InChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12) |
InChIキー |
FLKSFAVFVZCTFG-UHFFFAOYSA-N |
正規SMILES |
C(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


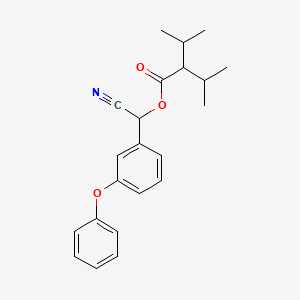
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

